molecular formula C12H12Cl2N2O B2720824 N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide CAS No. 2094300-59-9

N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide

Cat. No.: B2720824
CAS No.: 2094300-59-9
M. Wt: 271.14
InChI Key: APAKAHYDMCQKBN-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide is a chemical compound with a complex structure that includes a cyanomethyl group, a dichlorophenyl group, and a methylpropanamide group

Preparation Methods

The synthesis of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2,4-dichlorophenylacetonitrile with methylpropanamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide can be compared with other similar compounds, such as:

  • N-(cyanomethyl)-2-(2,4-dichlorophenyl)acetamide
  • N-(cyanomethyl)-3-(2,4-dichlorophenyl)propanamide

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

IUPAC Name

N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c1-8(12(17)16-5-4-15)6-9-2-3-10(13)7-11(9)14/h2-3,7-8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAKAHYDMCQKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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